molecular formula C6H9ClF3N3 B1382138 [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride CAS No. 1431964-21-4

[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride

Cat. No.: B1382138
CAS No.: 1431964-21-4
M. Wt: 215.6 g/mol
InChI Key: ATHUYAQLMRFLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride involves several steps. One common method starts with the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate is then further reacted with appropriate reagents to introduce the methylamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry: In chemistry, [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity is of interest in drug discovery and development. It serves as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new treatment options for various diseases .

Industry: Industrially, the compound is used in the production of agrochemicals, materials, and other specialty chemicals. Its trifluoromethyl group enhances the stability and performance of these products .

Mechanism of Action

The mechanism of action of [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets depend on the specific application, but they often involve modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl and methylamine groups in [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride makes it unique. This combination imparts distinct chemical and biological properties, enhancing its utility in diverse fields.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-12-4(3-10)2-5(11-12)6(7,8)9;/h2H,3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHUYAQLMRFLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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